5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde
Description
Properties
IUPAC Name |
5-[(2,5-dichlorophenoxy)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3/c13-8-1-4-11(14)12(5-8)16-7-10-3-2-9(6-15)17-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJZPMFPPLREBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901216251 | |
| Record name | 5-[(2,5-Dichlorophenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901216251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438220-51-0 | |
| Record name | 5-[(2,5-Dichlorophenoxy)methyl]-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438220-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2,5-Dichlorophenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901216251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution of 5-(Chloromethyl)furan-2-carbaldehyde
The most direct method involves reacting 5-(chloromethyl)furan-2-carbaldehyde with 2,5-dichlorophenol under basic conditions. This route leverages the nucleophilic displacement of chloride by the phenoxide ion:
Procedure :
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Substrate Preparation : 5-(Chloromethyl)furan-2-carbaldehyde is synthesized via chlorination of 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .
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Phenoxide Formation : 2,5-Dichlorophenol is deprotonated with potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).
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Etherification : The chloromethyl furan derivative is added to the phenoxide solution, and the mixture is heated to 80–100°C for 6–12 hours.
Optimization Insights :
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Solvent Selection : DMF or dimethyl sulfoxide (DMSO) enhances nucleophilicity but may require post-reaction purification to remove residual solvent .
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Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction rates by facilitating ion pairing.
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Yield : Typical yields range from 60% to 75%, with side products arising from incomplete substitution or aldehyde oxidation .
Mitsunobu Reaction for Ether Bond Formation
The Mitsunobu reaction offers a selective pathway to construct the ether linkage without requiring pre-functionalized chloromethyl intermediates.
Procedure :
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Reactants : 5-(Hydroxymethyl)furan-2-carbaldehyde and 2,5-dichlorophenol are combined with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF).
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Reaction Conditions : The mixture is stirred at 0°C to room temperature for 24 hours under inert atmosphere.
Key Advantages :
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Stereochemical Control : The Mitsunobu reaction proceeds with inversion of configuration, ensuring precise ether bond formation.
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Side Reactions : Competing oxidation of the hydroxymethyl group to the aldehyde is mitigated by maintaining low temperatures .
Limitations :
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Cost : DEAD and PPh₃ are expensive, limiting scalability.
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Yield : Reported yields for analogous reactions are 50–65%, with challenges in separating triphenylphosphine oxide byproducts .
Comparative Analysis of Methods
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 60–75% | Scalable, minimal byproducts | Requires hazardous chlorinating agents |
| Mitsunobu Reaction | 50–65% | High selectivity, mild conditions | High cost, difficult purification |
| Formylation Post-Ether | 40–55% | Avoids pre-functionalized aldehydes | Low yield, multiple steps |
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid.
Reduction: 5-[(2,5-Dichlorophenoxy)methyl]furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Structural and Thermodynamic Comparisons
Key Analogs :
- 5-(Nitrophenyl)furan-2-carbaldehydes (ortho, meta, para nitro isomers)
- 5-(Substituted phenyl)furan-2-carbaldehydes (e.g., methoxy, benzyloxy, hydroxyphenyl)
- 5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde (commercial isomer)
- 5-[(5-(Hydroxymethyl)furan-2-yl)methoxymethyl]furan-2-carbaldehyde (anti-inflammatory analog)
Thermodynamic Properties :
A study on nitrophenyl-substituted analogs () revealed that substituent position significantly affects sublimation enthalpy (ΔH°sub) and entropy (ΔS°sub):
| Compound | ΔH°sub (kJ/mol) | ΔS°sub (J/mol·K) |
|---|---|---|
| 5-(2-Nitrophenyl)furan-2-carbaldehyde | 98.2 ± 0.8 | 174.9 ± 2.6 |
| 5-(3-Nitrophenyl)furan-2-carbaldehyde | 96.5 ± 1.1 | 171.3 ± 3.1 |
| 5-(4-Nitrophenyl)furan-2-carbaldehyde | 104.7 ± 1.3 | 190.1 ± 3.8 |
Chlorine’s electron-withdrawing nature may also enhance thermal stability compared to nitro analogs.
Positional Isomerism: The commercial discontinuation of 5-(3,5-dichlorophenoxy)furan-2-carbaldehyde () suggests that chlorine positioning (2,5 vs. 3,5) impacts utility. The 2,5-dichloro configuration may offer steric or electronic advantages in synthesis or bioactivity.
Biological Activity
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde is an organic compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
The compound is characterized by a furan ring substituted with a dichlorophenoxy group and an aldehyde functional group. Its molecular formula is C₁₂H₈Cl₂O₃, with a molecular weight of approximately 271.1 g/mol. The presence of the aldehyde group allows for various chemical reactions, which are essential for its biological interactions.
The precise mechanism of action of this compound is not fully elucidated; however, it is believed to interact with biological molecules through covalent bonding. The aldehyde group can form bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity or disrupting cellular processes. This interaction is crucial for its antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . It has been evaluated against a range of microbial species, demonstrating effectiveness in inhibiting growth. This makes it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been explored for its anticancer potential . Studies suggest that it may selectively inhibit cancer cell proliferation. For instance, it has shown efficacy against various cancer cell lines, indicating its potential as a lead compound in the development of new anticancer therapies .
Table: Summary of Biological Activities
Case Study: Anticancer Efficacy
In one study, the compound was tested against human breast cancer cell lines (e.g., MCF7) and demonstrated significant cytotoxic effects. The IC50 values indicated that it could be more effective than some standard chemotherapeutic agents . Molecular dynamics simulations further revealed that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting a specific binding affinity that could be exploited for therapeutic purposes.
Applications in Medicinal Chemistry
Due to its promising biological activities, this compound is being investigated as a lead compound in drug development. Its ability to modulate enzyme activity and influence cellular pathways positions it as a valuable candidate for creating new pharmaceuticals aimed at treating infections and cancer.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde, and how do reaction parameters influence yield?
- Methodological Answer : A plausible route involves coupling 2,5-dichlorophenol derivatives with furan-2-carbaldehyde precursors via nucleophilic substitution or cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura for aryl-ether bond formation). Critical parameters include:
- Catalyst selection : Palladium or copper catalysts for cross-coupling efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
- Temperature control : Moderate heating (80–120°C) to avoid aldehyde oxidation .
- Validation : Monitor reaction progress using TLC or HPLC, comparing retention times with analogs like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy :
- 1H NMR : Identify aldehyde proton (~9.6–10.0 ppm) and furan/dichlorophenoxy aromatic signals .
- 13C NMR : Confirm carbonyl (190–200 ppm) and quaternary carbons in the dichlorophenoxy group .
- FT-IR : Detect C=O stretch (~1700 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) and isotopic Cl pattern .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of volatile aldehydes .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How do electronic effects of the 2,5-dichlorophenoxy group influence the reactivity of the furan-2-carbaldehyde moiety in nucleophilic additions?
- Methodological Answer :
- Electron-withdrawing effects : The dichlorophenoxy group decreases electron density on the furan ring, enhancing electrophilicity of the aldehyde. This can be quantified via Hammett σ constants or DFT calculations .
- Experimental validation : Compare reaction rates with analogs (e.g., 5-methylfuran-2-carbaldehyde) in nucleophilic additions (e.g., Wittig reactions) .
Q. What strategies stabilize this compound against degradation under acidic/basic conditions?
- Methodological Answer :
- pH control : Use buffered solutions (pH 6–8) to prevent aldehyde hydration or Cannizzaro reactions .
- Derivatization : Convert the aldehyde to a stable oxime or hydrazone derivative for long-term storage .
- Additives : Include radical scavengers (e.g., BHT) to inhibit oxidative decomposition .
Q. How does this compound interact with microbial enzymes, and what structural analogs show enhanced bioactivity?
- Methodological Answer :
- Docking studies : Model interactions with cytochrome P450 or hydrolases using software like AutoDock, focusing on chloro groups’ hydrophobic binding .
- Comparative assays : Test antifungal/antibacterial activity against 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid and fluoro-substituted analogs .
- SAR analysis : Correlate substituent position (2,5 vs. 2,4-dichloro) with MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
